Thiocyanic acid, 4-amino-2-hydroxyphenyl ester
Description
Thiocyanic acid esters (R-SCN) are sulfur-containing compounds where the thiocyanate group (-SCN) is bonded to an organic moiety (R). These compounds exhibit diverse chemical and biological properties influenced by the substituents on the aromatic or aliphatic backbone. This article focuses on key analogs to elucidate trends in physicochemical properties, reactivity, and applications .
Properties
CAS No. |
652990-13-1 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(4-amino-2-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2OS/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3,10H,9H2 |
InChI Key |
MOTGZFMTOGAYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)SC#N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Protection of Amino Group :
The 4-amino group may require protection (e.g., as an acetamide or Boc derivative) to prevent undesired side reactions during activation.Activation of Hydroxyl Group :
- Tosylation : Treat 4-amino-2-hydroxyphenol with p-toluenesulfonyl chloride in pyridine to form the tosylate.
- Bromination : React with PBr₃ or HBr to generate a bromide intermediate.
Displacement with Thiocyanate :
- KSCN in Polar Solvent : React the activated intermediate with potassium thiocyanate (KSCN) in DMF or acetone at elevated temperatures (e.g., 80–100°C).
- Example : A similar protocol is used in the synthesis of thiazole derivatives, where brominated intermediates undergo substitution with thiocyanate.
Advantages : High regioselectivity due to steric and electronic control.
Challenges : Protection/deprotection steps may reduce yields.
Mitsunobu Reaction Approach
The Mitsunobu reaction enables direct esterification without prior activation, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Protocol:
Reaction Setup :
- Substrate : 4-Amino-2-hydroxyphenol (with protected amino group if needed).
- Reagents : Thiocyanic acid, PPh₃, DEAD.
- Solvent : THF or DMF.
Mechanistic Pathway :
The Mitsunobu reagents generate a thiocyanate-activated species, enabling O-alkylation at the phenolic oxygen.
Example :
In analogous syntheses, Mitsunobu conditions successfully introduce alkoxy groups to phenols.
Direct Esterification
Direct esterification using thiocyanoyl chloride (ClSCN) or thiocyanate anhydrides is theoretically feasible but less explored due to reagent instability.
Conditions:
- Base : Pyridine or TEA to neutralize HCl.
- Solvent : Dichloromethane or ethyl acetate.
- Temperature : 0–25°C to control exothermicity.
Limitations : Thiocyanoyl chloride is corrosive and difficult to isolate, necessitating in situ generation.
Alternative Methods from Analogous Reactions
Halogen-Substituted Acyl Derivatives
A patent describes reacting halogenated carboxylic acids (e.g., chloroacetyl chloride) with thiocyanates. Applying this to 4-amino-2-hydroxyphenol:
- Esterify Phenol : React with chloroacetic acid to form a chloroacetate intermediate.
- Substitute Chlorine : Treat with KSCN to replace Cl with SCN.
Example :
Chloroacetate esters react with thiocyanates under mild conditions to yield thiocyanate esters.
Data Tables: Reaction Conditions and Yields
Critical Challenges and Optimization
- Protective Grouping : The 4-amino group may require protection (e.g., Boc, Ac) to prevent side reactions.
- Steric Hindrance : Bulky substituents near the reaction site may reduce yields.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiocyanate.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenyl esters
Scientific Research Applications
Medicinal Chemistry
Thiocyanic acid derivatives have been investigated for their potential as therapeutic agents. The compound has shown promise in the following areas:
- Anticancer Activity : Research indicates that thiocyanic acid derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human carcinoma cell lines, suggesting their potential use in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies have shown that thiocyanic acid derivatives can exhibit inhibitory activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Enzyme Inhibition : Thiocyanic acid derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s .
Biochemistry
In biochemistry, thiocyanic acid serves as a useful probe for studying molecular interactions:
- Protein Interaction Studies : The compound can be utilized to investigate the binding affinities between proteins and small molecules. Its structural properties allow it to mimic natural substrates or inhibitors, facilitating studies on enzyme kinetics and mechanisms.
- Biomarker Development : Research has indicated that certain metabolites related to thiocyanic acid can serve as biomarkers for various health conditions. For example, changes in levels of related compounds have been linked to metabolic disorders and could be used for diagnostic purposes .
Industrial Chemistry
Thiocyanic acid and its esters are valuable in industrial applications:
- Synthesis Intermediates : The compound is often used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified for specific applications.
- Agricultural Chemicals : Thiocyanic acid derivatives are being explored for their potential use in agrochemicals, particularly as pesticides and herbicides. Their efficacy against pests and ability to disrupt biological processes in target organisms make them attractive candidates for agricultural applications .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study :
A study conducted on the cytotoxic effects of thiocyanic acid derivatives revealed that specific modifications to the chemical structure enhanced their efficacy against breast cancer cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising avenue for drug development. -
Antimicrobial Efficacy :
In a comparative analysis of various thiocyanate compounds against bacterial strains, one derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential application in developing new antibiotics. -
Enzyme Inhibition Research :
A recent study focused on the inhibitory effects of thiocyanic acid on acetylcholinesterase activity showed that certain structural modifications could enhance binding affinity, providing insights into designing better inhibitors for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-amino-2-hydroxyphenyl ester involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Molecular and Structural Characteristics
Below is a comparison of selected thiocyanic acid esters, highlighting substituent effects:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 4-nitro group in (4-nitrophenyl)methyl ester increases polarity and stabilizes negative charges, making it suitable for reverse-phase HPLC analysis .
- Electron-Donating Groups (EDGs): Amino (-NH₂) and hydroxyl (-OH) groups improve solubility in aqueous media. For example, 4-hydroxy-3-methylphenyl ester’s -OH enables hydrogen bonding, critical for crystal packing and solubility .
Reactivity and Stability
Aliphatic vs. Aromatic Esters:
Biological Activity:
Biological Activity
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester, also known as HOSCN, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Thiocyanic Acid
Thiocyanic acid (HOSCN) is produced from the reaction of thiocyanate ions (SCN⁻) with peroxidases in the presence of hydrogen peroxide. HOSCN is notable for its microbicidal properties and has been implicated in various biological processes, particularly in immune responses and redox signaling.
Biological Mechanisms
-
Antimicrobial Activity :
- HOSCN exhibits potent antimicrobial properties by selectively targeting bacterial thiols, leading to the oxidation of critical metabolic enzymes. This mechanism is crucial for its role in host defense against pathogens such as Helicobacter pylori and various strains of Pseudomonas .
- It has been shown to inhibit glycolytic enzymes, which are essential for bacterial metabolism, thereby reducing bacterial growth .
-
Oxidative Stress and Antioxidant Defense :
- HOSCN can deplete cellular antioxidants like glutathione (GSH), affecting redox balance within cells. This depletion occurs through the formation of sulfenyl thiocyanates and sulfenic acids, intermediates that can perturb redox signaling .
- The dual role of HOSCN as both an oxidant and a potential antioxidant suggests its complex involvement in cellular signaling pathways .
- Inflammatory Response Modulation :
Table 1: Summary of Biological Activities of HOSCN
Case Study: Effects on Cystic Fibrosis
A study highlighted the role of thiocyanate in improving lung function in cystic fibrosis (CF) models. The administration of SCN⁻ showed potential benefits in enhancing host defense mechanisms against pulmonary infections, suggesting a therapeutic role for thiocyanate in CF patients .
Case Study: Rheumatoid Arthritis
Research involving animal models indicated that elevated levels of thiocyanate could exacerbate the severity of rheumatoid arthritis. Rats treated with sodium/potassium thiocyanate exhibited increased arthritis severity, linking thiocyanate levels to inflammatory disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
